2-Amino-4-hydroxy-3-methylpentanoic acid
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Overview
Description
2-Amino-4-hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H13NO3. It is a derivative of isoleucine, an essential amino acid. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-3-methylpentanoic acid can be achieved through various methods. One common approach involves the hydroxylation of isoleucine. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective addition of the hydroxyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as hydroxylases can be employed to facilitate the hydroxylation of isoleucine, resulting in the desired compound. This method is favored for its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-methyl-4-oxopentanoic acid.
Reduction: Formation of 2-amino-4-hydroxy-3-methylpentanamine.
Substitution: Formation of 2-amino-4-chloro-3-methylpentanoic acid.
Scientific Research Applications
2-Amino-4-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for hydroxylases and aminotransferases, facilitating various metabolic pathways. The compound’s hydroxyl and amino groups play crucial roles in its binding affinity and reactivity with these molecular targets .
Comparison with Similar Compounds
Similar Compounds
Isoleucine: An essential amino acid with a similar structure but lacking the hydroxyl group.
Leucine: Another essential amino acid with a similar backbone but different side chain.
4-Hydroxyisoleucine: A compound with a similar structure but different stereochemistry.
Uniqueness
2-Amino-4-hydroxy-3-methylpentanoic acid is unique due to the presence of both an amino and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its analogs .
Properties
IUPAC Name |
2-amino-4-hydroxy-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCDBFHNMXNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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